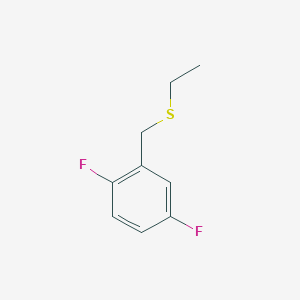

2,5-Difluorobenzyl ethyl sulfide

Description

2,5-Difluorobenzyl ethyl sulfide (C₉H₁₀F₂S) is an organosulfur compound featuring a benzyl group substituted with fluorine atoms at the 2- and 5-positions, coupled with an ethyl sulfide moiety. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by fluorine substitution, which can enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name |

2-(ethylsulfanylmethyl)-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2S/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFNGGICQZUBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorobenzyl ethyl sulfide typically involves the reaction of 2,5-difluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 2,5-Difluorobenzyl ethyl sulfide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfide group to a thiol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2,5-Difluorobenzyl ethyl sulfide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Difluorobenzyl ethyl sulfide involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfide group can undergo oxidation to form reactive intermediates that can modify biological molecules, leading to its bioactivity.

Comparison with Similar Compounds

Structural and Electronic Differences

- Fluorine Substitution Patterns :

- 2,5-Difluorobenzyl ethyl sulfide exhibits para-fluorine substitution relative to the sulfide group, which may reduce steric hindrance compared to ortho-substituted analogs like 2,4-difluorobenzyl chloride. This positioning can influence electronic effects, such as electron-withdrawing character and resonance stabilization .

- 3,4-Difluorobenzylamine lacks a sulfur-containing group but includes an amine, making it more polar and reactive in nucleophilic reactions compared to sulfide derivatives .

Reactivity and Stability

- Sulfide vs. Amine/Chloride :

- The ethyl sulfide group in 2,5-difluorobenzyl ethyl sulfide confers lower reactivity toward nucleophiles compared to the chloride in 2,5-difluorobenzyl chloride, which is highly electrophilic and prone to substitution reactions.

- 3,4-Difluorobenzylamine’s amine group enables participation in condensation reactions (e.g., Schiff base formation), whereas sulfides are more stable under basic conditions .

Research Findings and Limitations

- Synthetic Challenges : Fluorinated benzyl sulfides like 2,5-difluorobenzyl ethyl sulfide are less documented in open literature compared to their chloride or amine analogs. This gap highlights the need for further studies on their synthesis and stability under varying conditions.

- Biological Activity : Fluorine substitution at the 2- and 5-positions may enhance blood-brain barrier penetration compared to 2,4-difluoro analogs, though direct pharmacological data are absent .

Notes

- Cross-referencing with peer-reviewed journals or patents is recommended to validate hypothesized properties and applications.

Biological Activity

2,5-Difluorobenzyl ethyl sulfide is an organic compound characterized by a benzyl group with two fluorine substituents and an ethyl sulfide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biology, due to its potential bioactive properties. This article explores the biological activity of 2,5-difluorobenzyl ethyl sulfide, including its antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure:

- Molecular Formula: C9H10F2S

- Molecular Weight: 192.24 g/mol

Synthesis:

The synthesis of 2,5-difluorobenzyl ethyl sulfide typically involves the nucleophilic substitution reaction of 2,5-difluorobenzyl chloride with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is generally conducted under reflux conditions to facilitate the formation of the product .

Antimicrobial Properties

Research indicates that 2,5-difluorobenzyl ethyl sulfide exhibits significant antimicrobial activity . Investigations have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections .

Table 1: Antimicrobial Activity of 2,5-Difluorobenzyl Ethyl Sulfide

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism of action for 2,5-difluorobenzyl ethyl sulfide involves its interaction with lipid membranes and proteins due to the presence of fluorine atoms, which enhance lipophilicity. The compound can undergo oxidation to form reactive intermediates that may modify biological molecules, contributing to its bioactivity .

Study on Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of 2,5-difluorobenzyl ethyl sulfide against common pathogens. The results demonstrated a dose-dependent response in inhibiting bacterial growth. The compound showed particular effectiveness against Gram-positive bacteria compared to Gram-negative strains.

Pharmacokinetics and Toxicology

In pharmacokinetic studies, 2,5-difluorobenzyl ethyl sulfide was found to be rapidly absorbed in animal models, with peak plasma concentrations occurring within hours post-administration. Toxicological assessments revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .

Comparison with Similar Compounds

When compared to other fluorinated benzyl sulfides such as 2,4-difluorobenzyl ethyl sulfide and 2,6-difluorobenzyl ethyl sulfide , the positioning of the fluorine atoms significantly influences both chemical reactivity and biological activity. For instance:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Lipophilicity |

|---|---|---|

| 2,5-Difluorobenzyl ethyl sulfide | High | Moderate |

| 2,4-Difluorobenzyl ethyl sulfide | Moderate | High |

| 2,6-Difluorobenzyl ethyl sulfide | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.